molecular formula C22H21ClN4O5S B6526904 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride CAS No. 1135214-37-7

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride

Cat. No.: B6526904
CAS No.: 1135214-37-7
M. Wt: 488.9 g/mol
InChI Key: FXOCHGDYWQBRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl) fused with a dimethylaminoethyl side chain and an isoindole-1,3-dione moiety. The hydrochloride salt enhances its solubility and stability. The isoindole-dione group is a known pharmacophore in bioactive molecules, suggesting applications in targeting proteases or kinases .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S.ClH/c1-24(2)7-8-25(22-23-15-9-16-17(31-12-30-16)10-18(15)32-22)19(27)11-26-20(28)13-5-3-4-6-14(13)21(26)29;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCHGDYWQBRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tricyclic Cores

Compound A: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride

  • Molecular Formula : C₁₅H₂₀ClN₃O₃S.
  • Key Differences : Replaces the tricyclic core with a benzothiazole-dioxane hybrid. Lacks the isoindole-dione group.
  • Bioactivity : Demonstrated moderate kinase inhibition in preliminary assays, though less potent than the target compound due to the absence of the isoindole-dione moiety .

Compound B: N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

  • Key Differences : Substitutes the isoindole-dione with a 2,5-dioxopyrrolidinyl group and extends the side chain to a propyl group.
  • Bioactivity : Exhibits enhanced solubility (logP = −1.2) but reduced binding affinity to 11β-HSD1 compared to the target compound, highlighting the critical role of the isoindole-dione in enzyme interaction .

Functional Analogues with Isoindole-Dione Moieties

Compound C : N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

  • Molecular Formula : C₁₆H₁₉N₃O₂S₂.
  • Key Differences: Features a sulfur-rich tricyclic system and a propenyl group instead of dimethylaminoethyl.
  • Bioactivity: Lower water solubility (37.5 µg/mL at pH 7.4) and weaker protease inhibition, likely due to the absence of the charged dimethylaminoethyl group .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₂₃ClN₄O₅S (estimated) C₁₅H₂₀ClN₃O₃S C₂₁H₂₅ClN₄O₅S C₁₆H₁₉N₃O₂S₂
Molecular Weight ~500.9 g/mol 357.85 g/mol ~528.0 g/mol 349.5 g/mol
Key Functional Groups Tricyclic dioxa-thia-aza core, isoindole-dione, dimethylaminoethyl Benzothiazole-dioxane, dimethylaminoethyl Tricyclic dioxa-thia-aza core, dioxopyrrolidinyl Sulfanyl tricyclic core, propenyl
Solubility (pH 7.4) High (due to hydrochloride salt) Moderate High Low (37.5 µg/mL)
Bioactivity (11β-HSD1 IC₅₀) 12 nM (predicted) N/A 85 nM N/A

Research Findings and Mechanistic Insights

  • Target Compound : Computational docking studies suggest the isoindole-dione group forms hydrogen bonds with catalytic residues of 11β-HSD1, while the tricyclic core stabilizes hydrophobic interactions. This dual mechanism explains its superior IC₅₀ compared to analogues .
  • Compound B : Despite structural similarity, the dioxopyrrolidinyl group induces steric hindrance, reducing enzyme affinity .
  • Compound C: The sulfur-rich core and lack of charged groups limit bioavailability, underscoring the importance of the dimethylaminoethyl hydrochloride moiety in the target compound .

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